5-Bromo-2-(perfluoroethyl)pyrimidine
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Overview
Description
5-Bromo-2-(perfluoroethyl)pyrimidine is a halogenated heterocyclic compound with the molecular formula C6H2BrF5N2 and a molecular weight of 276.99 g/mol. This compound is characterized by the presence of a bromine atom and a perfluoroethyl group attached to a pyrimidine ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Chemical Reactions Analysis
5-Bromo-2-(perfluoroethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles under appropriate conditions.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, similar pyrimidine derivatives can undergo these reactions under suitable conditions.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-2-(perfluoroethyl)pyrimidine has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, including antifungal and antibacterial properties.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties due to the presence of the perfluoroethyl group.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(perfluoroethyl)pyrimidine largely depends on its application. In coupling reactions, it acts as an electrophile, facilitating the formation of new carbon-carbon bonds through the palladium-catalyzed Suzuki-Miyaura coupling . In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects .
Comparison with Similar Compounds
Similar compounds to 5-Bromo-2-(perfluoroethyl)pyrimidine include:
5-Bromopyrimidine: Lacks the perfluoroethyl group, making it less hydrophobic and potentially less reactive in certain applications.
5-Bromo-2-fluoropyrimidine: Contains a fluorine atom instead of the perfluoroethyl group, which can alter its reactivity and biological activity.
5-Bromo-2-chloropyrimidine:
The uniqueness of this compound lies in the presence of the perfluoroethyl group, which imparts distinct chemical and physical properties, such as increased hydrophobicity and stability, making it valuable in specific synthetic and industrial applications.
Properties
IUPAC Name |
5-bromo-2-(1,1,2,2,2-pentafluoroethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF5N2/c7-3-1-13-4(14-2-3)5(8,9)6(10,11)12/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIDYQPHVZLMDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C(C(F)(F)F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF5N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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